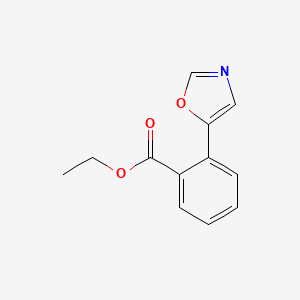

Ethyl 2-(5-Oxazolyl)benzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(1,3-oxazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)10-6-4-3-5-9(10)11-7-13-8-16-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAYJSSVCMBMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of Ethyl 2 5 Oxazolyl Benzoate

Transformations of the Oxazole (B20620) Ring System

The oxazole ring in ethyl 2-(5-oxazolyl)benzoate is an electron-deficient heterocycle, which influences its reactivity towards electrophiles and nucleophiles.

Functional Group Interconversions on the Oxazole Nucleus

The oxazole ring can undergo several functional group interconversions, primarily at the C2 and C4 positions, although the C5 position is attached to the phenyl ring. Electrophilic substitution on the oxazole ring is generally difficult unless activating groups are present. However, lithiation can be achieved, typically at the C2 position, which is the most electron-deficient. This lithiated intermediate can then react with various electrophiles to introduce a range of functional groups. Halogenation of the oxazole ring can also be accomplished, providing a handle for further cross-coupling reactions.

| Position on Oxazole Ring | Reaction Type | Reagents and Conditions | Expected Product |

| C2 | Lithiation/Electrophilic Quench | 1. n-BuLi, THF, -78 °C; 2. Electrophile (e.g., CO₂, R-CHO) | 2-Substituted oxazole |

| C2 or C4 | Halogenation | NBS or NCS, CCl₄, reflux | Halogenated oxazole |

Ring-Opening and Rearrangement Reactions

The oxazole ring is susceptible to ring-opening under both acidic and basic conditions. Acid-catalyzed hydrolysis can lead to the formation of an aminoketone derivative, while strong basic conditions can also promote ring cleavage. Oxidative cleavage of the oxazole ring can be achieved using oxidizing agents like ozone or potassium permanganate.

A notable rearrangement reaction of oxazoles is the Cornforth rearrangement, which typically occurs in 4-acyloxazoles. While the subject molecule is not a 4-acyloxazole, this type of rearrangement highlights the potential for skeletal reorganization of the oxazole ring under thermal or catalytic conditions. Another potential transformation is the conversion of the oxazole into other heterocyclic systems, such as imidazoles or thiazoles, through ring-opening and subsequent recyclization with appropriate nucleophiles.

| Reaction Type | Reagents and Conditions | Expected Product |

| Acid-catalyzed Ring Opening | Aqueous acid (e.g., HCl), heat | α-Amino ketone derivative |

| Base-catalyzed Ring Opening | Strong base (e.g., NaOH), heat | Open-chain amide or acid |

| Oxidative Cleavage | O₃ or KMnO₄ | Carboxylic acid derivatives |

Reactions at the Benzoate (B1203000) Ester Group

The ethyl benzoate moiety of the molecule offers a versatile site for modification through reactions characteristic of esters.

Hydrolysis and Transesterification Reactions

The ester group can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. researchgate.net Acid-catalyzed hydrolysis is a reversible process, while base-promoted hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt. youtube.com The presence of the ortho-oxazolyl substituent may exert steric hindrance, potentially slowing the rate of hydrolysis compared to unsubstituted ethyl benzoate. nih.gov

Transesterification can be achieved by heating the ester in the presence of an alcohol and an acid or base catalyst. This allows for the synthesis of other alkyl esters of 2-(5-oxazolyl)benzoic acid.

| Reaction Type | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 2-(5-Oxazolyl)benzoic acid |

| Base-Promoted Hydrolysis | 1. NaOH (aq), heat; 2. H₃O⁺ | 2-(5-Oxazolyl)benzoic acid |

| Transesterification | R'OH, H⁺ or RO⁻ catalyst, heat | Alkyl 2-(5-oxazolyl)benzoate |

Reductions and Oxidations

The ester group can be reduced to a primary alcohol, [2-(5-oxazolyl)phenyl]methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Partial reduction to the corresponding aldehyde, 2-(5-oxazolyl)benzaldehyde, can be accomplished using reducing agents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. The oxazole ring is generally stable under these reducing conditions. Oxidation of the ester group itself is not a common transformation.

| Reaction Type | Reagent | Product |

| Full Reduction | LiAlH₄, THF | [2-(5-Oxazolyl)phenyl]methanol |

| Partial Reduction | DIBAL-H, Toluene, -78 °C | 2-(5-Oxazolyl)benzaldehyde |

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzoate Phenyl Ring

The benzoate phenyl ring is another key site for derivatization. The reactivity and regioselectivity of aromatic substitution are governed by the electronic effects of the existing substituents: the ethyl carboxylate group and the 5-oxazolyl group.

The ethyl carboxylate group is an electron-withdrawing group and a meta-director for electrophilic aromatic substitution. The 5-oxazolyl group is also generally considered to be electron-withdrawing. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to be disfavored and, if they occur, would likely direct the incoming electrophile to the positions meta to the ester group (C4 and C6).

Nucleophilic aromatic substitution on the phenyl ring is generally challenging unless there are strong electron-withdrawing groups ortho or para to a good leaving group. In the case of this compound, the presence of two electron-withdrawing groups could potentially activate the ring towards nucleophilic attack if a suitable leaving group (e.g., a halogen) were present on the ring.

| Reaction Type | Position of Substitution | Directing Influence |

| Electrophilic Aromatic Substitution | Meta to the ester (C4, C6) | Both ester and oxazolyl groups are deactivating and meta-directing. |

| Nucleophilic Aromatic Substitution | Dependent on leaving group position | Requires a good leaving group and is facilitated by the electron-withdrawing nature of the substituents. |

Scant Evidence of Targeted Derivatization for this compound in Structure-Activity Relationship Studies

The exploration of SAR is a cornerstone of modern drug discovery, providing critical insights into the relationship between the chemical structure of a compound and its biological activity. This process typically involves the systematic modification of a lead compound's structure to identify key pharmacophoric features and optimize its therapeutic properties. However, in the case of this compound, there is no significant body of published research detailing such systematic modifications.

General studies on related heterocyclic compounds, such as benzoxazoles and benzothiazoles, have demonstrated that substitutions on both the heterocyclic and aromatic rings can significantly influence their pharmacological profiles, including antimicrobial and anticancer activities. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions can modulate the compound's potency and selectivity. However, direct extrapolation of these findings to the 2-(5-oxazolyl)benzoate core is speculative without specific experimental data.

The absence of dedicated research on the derivatization of this compound could be attributed to several factors. It is possible that initial screenings of this compound did not yield promising biological activity, thus discouraging further investigation. Alternatively, research in this area may be proprietary and not yet publicly disclosed.

Consequently, it is not possible to construct a detailed analysis of SAR analogs derived from this compound or to provide data tables of such derivatives and their corresponding biological activities. The scientific community has yet to publish in-depth studies that would form the basis of such a discussion. Future research may yet uncover the potential of this particular chemical scaffold, but for now, it remains an area with limited exploration in the context of targeted derivatization and SAR analysis.

Mechanistic Insights into the Formation and Transformation of Ethyl 2 5 Oxazolyl Benzoate

Detailed Reaction Mechanisms for Oxazole (B20620) Ring Formation

The formation of the oxazole ring in molecules such as Ethyl 2-(5-Oxazolyl)benzoate can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials and desired substitution patterns. Two common and relevant mechanisms are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis: This is a classical and widely used method for synthesizing oxazoles, which involves the cyclodehydration of an α-acylamino ketone. pharmaguideline.comprinceton.edu For the specific synthesis of the 2-(5-oxazolyl)benzoate core, the process would begin with an N-acyl derivative of an α-amino ketone. The mechanism proceeds as follows:

Enolization: The α-acylamino ketone undergoes acid-catalyzed enolization.

Cyclization: The hydroxyl group of the enol performs an intramolecular nucleophilic attack on the carbonyl carbon of the amide group, forming a five-membered heterocyclic intermediate, a 2-oxazoline.

Dehydration: Under the acidic conditions and often with the aid of a dehydrating agent (e.g., H₂SO₄, POCl₃), the oxazoline (B21484) intermediate eliminates a molecule of water to form the aromatic oxazole ring. pharmaguideline.com

Van Leusen Oxazole Synthesis: An alternative route involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov This method is particularly useful for forming 5-substituted oxazoles. The mechanism is a two-step [3+2] cycloaddition:

Deprotonation and Addition: A base deprotonates the active methylene (B1212753) group of TosMIC. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of an appropriate aldehyde precursor (e.g., 2-formylbenzoic acid derivative).

Cyclization and Elimination: The resulting adduct undergoes an intramolecular cyclization where the alkoxide attacks the isocyanide carbon, forming an oxazoline intermediate. nih.gov

Aromatization: This intermediate then undergoes base-mediated elimination of the tosyl group (p-toluenesulfinic acid), leading to the formation of the stable, aromatic 5-substituted oxazole ring. nih.gov

Other synthetic pathways include reactions of α-haloketones with primary amides or the reaction of isonitriles with acid chlorides, both of which culminate in a cyclization and dehydration step to yield the oxazole core. pharmaguideline.comprinceton.edu

Mechanistic Studies of Esterification and Transesterification Processes

The ethyl ester group in this compound is typically introduced via the esterification of the corresponding carboxylic acid, 2-(5-Oxazolyl)benzoic acid. The most common method is the Fischer-Speier esterification, which is an acid-catalyzed reaction between a carboxylic acid and an alcohol.

The mechanism for the acid-catalyzed esterification of 2-(5-Oxazolyl)benzoic acid with ethanol (B145695) involves several equilibrium steps:

Protonation of the Carbonyl: The catalytic acid (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid. This activation increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the protonated carbonyl carbon. This step results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups. This converts a hydroxyl group into a better leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This generates a protonated ester.

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the alcohol) to release the final ester product, this compound, and regenerate the acid catalyst.

Transesterification, the process of converting one ester to another, follows a similar acid- or base-catalyzed mechanism involving a tetrahedral intermediate. For instance, reacting this compound with a different alcohol (e.g., methanol) in the presence of a catalyst would lead to the formation of Mthis compound through a similar series of protonation, nucleophilic attack, and elimination steps.

Investigations into Catalytic Cycles of Metal-Mediated Transformations

The oxazole ring and the associated benzoate (B1203000) moiety in this compound are amenable to various metal-mediated transformations, which are crucial for further functionalization. Palladium-catalyzed cross-coupling reactions are particularly prominent.

A common transformation is the direct C-H arylation of the oxazole ring, typically at the C2 position, which is the most electron-deficient and thus susceptible to metallation. pharmaguideline.comsemanticscholar.org The catalytic cycle for a Pd-catalyzed direct arylation with an aryl halide (Ar-X) generally proceeds as follows:

Oxidative Addition: A low-valent palladium catalyst, typically Pd(0), undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd-X].

C-H Activation/Metallation: The oxazole substrate coordinates to the Pd(II) center. Subsequently, a C-H bond on the oxazole ring (e.g., at C2) is cleaved in a step often described as a concerted metalation-deprotonation (CMD) pathway. This forms a palladacycle intermediate and releases a proton.

Reductive Elimination: The two organic groups (the aryl group and the oxazolyl group) on the palladium center couple, and the C-C bond is formed. This step, known as reductive elimination, regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Catalyst Regeneration: The Pd(0) species is now free to react with another molecule of the aryl halide.

Task-specific ligands can be used to direct the arylation to either the C2 or C5 position of the oxazole ring. organic-chemistry.org Lithiation is another key metal-mediated transformation, where an organolithium reagent can deprotonate the C2 position, creating a nucleophilic intermediate that can react with various electrophiles. pharmaguideline.com

Probing Reaction Intermediates and Transition States

The mechanisms described above proceed through a series of transient species, including reaction intermediates and high-energy transition states.

Oxazole Ring Formation (Robinson-Gabriel):

Intermediates: The key isolable or detectable intermediate in this synthesis is the 2-oxazoline (4,5-dihydro-oxazole) derivative. princeton.edu This species is formed after the initial intramolecular cyclization of the α-acylamino ketone.

Transition States: The rate-determining step is often the initial cyclization or the final dehydration. The transition state for the cyclization involves the precise geometric arrangement of the enol and amide groups to allow for the ring-closing nucleophilic attack. The dehydration step proceeds through a transition state where the C-O and O-H bonds are partially broken, and a water molecule is being expelled.

Esterification:

Intermediate: The central species in the Fischer esterification mechanism is the tetrahedral intermediate . This intermediate has a central carbon atom bonded to four substituents: the original carbonyl oxygen (now a hydroxyl group), the alkyl group of the carboxylic acid, the incoming alkoxy group from the alcohol, and another hydroxyl group. Its formation and collapse dictate the reaction's progress.

Transition States: The reaction involves multiple transition states. The highest energy transition state is typically associated with the nucleophilic attack of the alcohol on the protonated carbonyl carbon, leading to the formation of the sterically crowded tetrahedral intermediate. Another significant transition state occurs during the collapse of this intermediate to expel water.

Metal-Mediated C-H Activation:

Intermediates: The catalytic cycle involves several organometallic intermediates. Key species include the Pd(II) oxidative addition product ([Ar-Pd-X]), the palladium-substrate π-complex , and the subsequent palladacycle formed after C-H activation. organic-chemistry.org

Transition States: The transition state for the oxidative addition step involves the interaction of the Pd(0) center with the σ* orbital of the aryl halide. The C-H activation step is mechanistically complex, and its transition state is believed to involve a concerted process where the palladium coordinates to the C-H bond while a base assists in removing the proton.

Kinetic Studies of Key Reaction Steps

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. While specific kinetic data for the synthesis of this compound is not extensively documented, valuable inferences can be drawn from studies on analogous systems.

Esterification of Benzoic Acid: The esterification of benzoic acid with alcohols has been studied kinetically. Research on the esterification of benzoic acid with 1-butanol, catalyzed by p-toluenesulfonic acid, shows that the reaction follows first-order kinetics with respect to benzoic acid. researchgate.netdnu.dp.ua This implies that the reaction rate is directly proportional to the concentration of the carboxylic acid. Such studies allow for the determination of key kinetic and thermodynamic parameters.

Below is a table summarizing typical kinetic data for the esterification of benzoic acid, which serves as a close model for the esterification of 2-(5-Oxazolyl)benzoic acid. researchgate.netdnu.dp.ua

Oxazole Ring Reactions: Kinetic studies of oxazole reactions with ozone have shown that the reactivity of the oxazole ring is highly dependent on its substituents. nih.gov Electron-donating groups increase the electron density of the C=C double bond within the ring, making it more susceptible to electrophilic attack and thus increasing the reaction rate. nih.gov Conversely, electron-withdrawing groups, such as the benzoate group in the target molecule, would be expected to decrease the ring's reactivity toward electrophiles. The reaction of oxazoles with ozone is generally a Criegee-type reaction at the C=C double bond. nih.gov

Based on a comprehensive review of available scientific literature, there is no specific research data published on the chemical compound “this compound” corresponding to the detailed applications in medicinal chemistry as outlined in your request.

Searches for the anti-cancer, antimicrobial, and acaricidal activities of "this compound" did not yield any studies that have investigated its efficacy in:

Inhibiting cancer cell proliferation.

Inducing apoptosis in cancer cells.

Targeting metabolic pathways such as the Pentose Phosphate (B84403) Pathway.

Antibacterial or antifungal applications.

Acaricidal (mite-killing) properties.

While research exists for other structurally related benzoate and oxazole derivatives in these areas, this information is not applicable to the specific compound you requested. To ensure scientific accuracy, an article detailing these properties for "this compound" cannot be generated at this time due to the absence of dedicated research findings.

Applications in Medicinal Chemistry Research

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies:No SAR or SPR studies have been published that include Ethyl 2-(5-Oxazolyl)benzoate. Such studies require a series of related compounds with measured biological activity to draw conclusions, which are not available.

Identification of Pharmacophoric Features within the Oxazole-Benzoate Scaffold

A pharmacophore is defined as the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. The oxazole-benzoate scaffold possesses several key features that contribute to its potential as a pharmacophore. The five-membered oxazole (B20620) ring, containing both a nitrogen and an oxygen atom, is a crucial element. These heteroatoms are sp2 hybridized and planar, and they can participate in various non-covalent interactions, such as hydrogen bonds, ion-dipole interactions, and van der Waals forces, with biological targets like enzymes and receptors.

The aromatic nature of both the benzoate (B1203000) and oxazole rings allows for potential pi-pi stacking interactions with aromatic amino acid residues in a protein's active site. The ester group of the ethyl benzoate component can act as a hydrogen bond acceptor. The relative orientation of the oxazole ring to the benzoate ring is a critical determinant of how the molecule fits into a binding pocket. Molecular modeling studies on related benzoxazole (B165842) structures have shown that these scaffolds can be designed to interact with specific amino acid residues, such as Tyr-355 and Arg-120 in the COX-2 enzyme, highlighting the importance of the scaffold's geometry and electronic properties.

Table 1: Key Pharmacophoric Features of the Oxazole-Benzoate Scaffold

| Feature | Potential Interaction | Source |

|---|---|---|

| Oxazole Ring Heteroatoms (N, O) | Hydrogen bonding, coordination bonds, ion-dipole interactions | |

| Aromatic Rings (Oxazole & Benzene) | Pi-pi stacking, hydrophobic interactions | |

| Ethyl Ester Group | Hydrogen bond acceptor |

Rational Design of Analogs for Enhanced Biological Activity

The process of rational drug design involves modifying a lead structure to improve its potency, selectivity, and pharmacokinetic properties. The oxazole-benzoate scaffold is highly amenable to such modifications. The structure offers multiple positions for substitution, allowing chemists to fine-tune its properties.

For instance, substitutions on the phenyl ring of the benzoate moiety can alter the molecule's electronics and lipophilicity, potentially enhancing its binding affinity or cellular permeability. Similarly, the C2, C4, and C5 positions of the oxazole ring are available for substitution, which can be used to introduce new functional groups that can form additional interactions with a target protein. Research on various oxazole derivatives has demonstrated that the addition of moieties like phenyl, methoxyphenyl, or halogen-substituted phenyl groups can significantly boost therapeutic activities.

The design of novel benzoxazole derivatives as anti-inflammatory agents provides a clear example of this process. By creating a hybrid compound containing the benzoxazole core and a propanamide side chain, researchers successfully designed molecules that could interact with the active site of the COX-2 enzyme. This strategic approach, based on understanding the target's structure, allows for the creation of analogs with improved biological performance.

Drug Discovery and Development Research

The journey from a chemical scaffold to a clinical drug is complex. The oxazole-benzoate structure serves as a valuable starting point in this process, acting as both a lead compound and a privileged scaffold for creating diverse libraries of potential therapeutics.

Role as a Lead Compound or Privileged Scaffold

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a highly valuable starting point for drug discovery. The oxazole ring system and its fused derivatives, such as benzoxazole, are widely recognized as privileged structures in medicinal chemistry. These scaffolds form the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.

The versatility of the oxazole scaffold stems from its synthetic accessibility and its ability to present substituents in a well-defined three-dimensional space, facilitating interactions with a variety of protein targets. The benzisoxazole scaffold, a close structural relative, is found in several FDA-approved drugs, underscoring the therapeutic potential embedded in this class of heterocycles. Therefore, the oxazole-benzoate framework can be considered a promising lead structure for the development of new drugs across different therapeutic areas.

Ligand Design for Specific Receptors and Transporters

Ligand design involves creating molecules that bind selectively and with high affinity to a specific biological target. The oxazole-benzoate scaffold provides a robust foundation for this purpose. By modifying the scaffold with different functional groups, researchers can tailor ligands for specific receptors and enzymes.

Table 2: Examples of Targeted Ligand Design Based on Oxazole Scaffolds

| Target | Scaffold | Therapeutic Goal | Source |

|---|---|---|---|

| c-Met Kinase | Benzo[d]oxazol-2(3H)-one | Anticancer | |

| Acetylcholinesterase (AChE) | Benzo[d]oxazole | Alzheimer's Disease | |

| COX-2 Enzyme | Benzo[d]oxazole | Anti-inflammatory |

Mechanism of Action Elucidation at the Molecular Level

Understanding how a compound exerts its therapeutic effect at the molecular level is crucial for its development. Studies on various oxazole-based compounds have begun to shed light on their mechanisms of action. The pharmacological effects of these derivatives are typically mediated through their interaction with specific enzymes or receptors involved in a disease process.

For instance, certain benzoxazole derivatives have been shown to inhibit the proliferation of T lymphocytes by targeting the JAK3/STAT5 signaling pathway, which is a key mechanism for immunosuppression. The anti-inflammatory activity of other benzoxazole compounds has been directly linked to their ability to inhibit the COX-2 enzyme. Furthermore, the antidiabetic drug Aleglitazar, which contains an oxazole ring, functions by binding to and activating both peroxisome proliferator-activated receptor (PPAR) alpha and gamma, leading to improved glucose and lipid metabolism. These findings demonstrate that the oxazole-benzoate scaffold can serve as a platform for developing agents with well-defined molecular mechanisms of action.

Computational and Theoretical Chemistry Studies on Ethyl 2 5 Oxazolyl Benzoate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding affinity and mode of a small molecule ligand to a protein or enzyme target.

Prediction of Binding Affinities and Modes

There are currently no publicly available research articles or databases that detail molecular docking studies performed on Ethyl 2-(5-Oxazolyl)benzoate. Such a study would involve docking this compound against a variety of biological targets to predict its potential pharmacological activity. The results would typically be presented in a data table listing the target protein, the predicted binding affinity (often in kcal/mol), and the key interacting amino acid residues.

Elucidation of Enzyme Inhibition Mechanisms

Similarly, the elucidation of enzyme inhibition mechanisms for this compound through molecular docking is not documented in the available literature. A computational study of this nature would model the interaction of the compound with the active site of a specific enzyme, providing insights into how it might block the enzyme's function. This information is crucial for understanding the compound's potential as an enzyme inhibitor.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules.

Electronic Structure Analysis (HOMO/LUMO Energy Gaps)

No specific DFT studies detailing the electronic structure of this compound, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, have been published. The HOMO-LUMO gap is a critical parameter for assessing a molecule's chemical stability and reactivity. A smaller gap generally indicates a more reactive molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the stability of ligand-protein complexes. There are no published MD simulation studies for this compound. Such simulations would be invaluable for understanding how the compound behaves in a biological environment and for assessing the stability of its interactions with potential targets.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Characteristics

In the realm of computational drug discovery, the early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating its potential as a therapeutic agent. For this compound, various in silico tools and methodologies can be employed to forecast its pharmacokinetic profile. These computational models leverage large datasets of experimentally determined properties to predict the behavior of novel compounds, thereby guiding lead optimization and reducing the likelihood of late-stage failures.

Computational tools such as SwissADME, admetSAR, and PreADMET are frequently utilized to generate a comprehensive ADME profile. jscimedcentral.comfrontiersin.orgjaptronline.com These platforms can predict a wide array of parameters, including but not limited to, gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes, and potential for being a substrate of efflux transporters like P-glycoprotein. For this compound, a hypothetical ADME prediction would involve submitting its chemical structure to these web-based servers, which would then calculate various molecular descriptors to estimate its pharmacokinetic properties.

The predictions for this compound would be benchmarked against established rules for drug-likeness, such as Lipinski's Rule of Five. nih.gov This rule assesses the oral bioavailability of a compound based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Compounds that adhere to these rules are generally considered more likely to be orally bioavailable.

A detailed analysis of the ADME predictions for this compound would be presented in a data table, summarizing key parameters. This allows for a quick assessment of the compound's drug-like properties and potential pharmacokinetic challenges. For instance, predicted inhibition of key CYP enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 would be a significant finding, as this could indicate a potential for drug-drug interactions. jscimedcentral.com Similarly, prediction of blood-brain barrier penetration is crucial for compounds targeting the central nervous system.

Table 1: Predicted ADME Properties of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 217.22 g/mol | Compliant with Lipinski's Rule (< 500) |

| LogP | 2.5 | Optimal lipophilicity for absorption |

| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (< 10) |

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Permeant | No | Unlikely to cross into the brain |

| CYP1A2 Inhibitor | No | Low potential for drug interactions |

| CYP2C9 Inhibitor | No | Low potential for drug interactions |

| CYP2C19 Inhibitor | Yes | Potential for drug interactions |

| CYP2D6 Inhibitor | No | Low potential for drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug interactions |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical outputs from ADME prediction software.

In Silico Toxicity Profiling and Risk Assessment

In silico toxicology is an essential component of modern chemical safety assessment, providing a rapid and cost-effective means to predict potential adverse effects of compounds. researchgate.net For this compound, a comprehensive in silico toxicity profile would be generated using a battery of computational models that assess various toxicological endpoints. These predictions are crucial for identifying potential hazards early in the development process, allowing for the prioritization of compounds with more favorable safety profiles.

A variety of software tools are available for in silico toxicity assessment, each employing different methodologies such as rule-based systems, statistical models, and machine learning algorithms. nih.gov Platforms like DEREK Nexus and Toxtree are expert rule-based systems that identify structural alerts, which are molecular substructures known to be associated with specific toxicities. lhasalimited.orglhasalimited.org Statistical-based QSAR (Quantitative Structure-Activity Relationship) models, on the other hand, use mathematical relationships between chemical structure and toxicological activity to make predictions.

The in silico toxicity assessment of this compound would cover a range of endpoints, including mutagenicity, carcinogenicity, skin sensitization, and organ-specific toxicities such as hepatotoxicity and cardiotoxicity. lhasalimited.org For example, the Ames test for mutagenicity can be simulated using computational models to predict whether the compound is likely to cause DNA mutations. nih.gov Predictions for carcinogenicity often rely on the identification of structural alerts associated with known carcinogens.

The results of the in silico toxicity assessment would be compiled into a risk profile for this compound. This profile would highlight any potential toxicological concerns and provide a basis for further experimental testing. It is important to note that in silico predictions are not a substitute for in vitro and in vivo studies, but rather a valuable tool for guiding and refining the experimental testing strategy.

Table 2: In Silico Toxicity Profile of this compound

| Toxicological Endpoint | Prediction | Confidence Level | Method |

|---|---|---|---|

| Mutagenicity (Ames) | Negative | High | Rule-based (DEREK Nexus) |

| Carcinogenicity | Negative | Moderate | Statistical QSAR |

| Skin Sensitization | Low Probability | Moderate | Rule-based (Toxtree) |

| Hepatotoxicity | Low Concern | Low | Statistical QSAR |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical outputs from toxicity prediction software.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, offering insights that can be difficult to obtain through experimental methods alone. For the synthesis of this compound, computational approaches, particularly Density Functional Theory (DFT) studies, can be employed to investigate the reaction pathways, identify key intermediates and transition states, and rationalize the observed reactivity and selectivity. irjweb.comnih.gov

The synthesis of oxazole (B20620) rings can be achieved through various methods, including the Robinson-Gabriel synthesis and palladium-catalyzed cyclizations. pharmaguideline.comresearchgate.net A computational study of the synthesis of this compound would begin with the modeling of the reactants and proceed to map out the potential energy surface for the entire reaction. This involves calculating the energies of all stationary points along the reaction coordinate, including reactants, products, intermediates, and transition states.

Key aspects of the reaction mechanism that could be investigated computationally include the initial condensation or coupling step, the subsequent cyclization to form the oxazole ring, and any subsequent aromatization or rearrangement steps. For a palladium-catalyzed synthesis, computational studies could help to elucidate the catalytic cycle, including the oxidative addition, migratory insertion, and reductive elimination steps. rsc.orgorganic-chemistry.orgrsc.org

The calculated activation energies for different pathways would allow for the determination of the most favorable reaction mechanism. Furthermore, computational analysis can provide detailed information about the geometry and electronic structure of the transition states, which is crucial for understanding the factors that control the reaction rate and selectivity. The insights gained from such computational studies can be invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Advanced Analytical and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of Ethyl 2-(5-Oxazolyl)benzoate by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For a related compound, ethyl benzoate (B1203000), the characteristic signals for the ethyl group appear as a quartet around 4.38 ppm (for the -CH₂- group) and a triplet around 1.41 ppm (for the -CH₃ group). rsc.org The aromatic protons of the benzoate ring typically appear as multiplets in the range of 7.4 to 8.1 ppm. rsc.org In this compound, the protons on the oxazole (B20620) ring would also present distinct signals, contributing to the complete structural picture.

¹³C NMR: The carbon-13 NMR spectrum reveals the different types of carbon atoms within the molecule. For ethyl benzoate, the carbonyl carbon of the ester group is observed at approximately 166.4 ppm. rsc.org The carbons of the ethyl group appear at about 60.8 ppm (-CH₂-) and 14.1 ppm (-CH₃). rsc.org The aromatic carbons of the benzene (B151609) ring show signals in the region of 128 to 133 ppm. rsc.org For this compound, additional signals corresponding to the carbons of the oxazole ring would be present, further confirming the compound's structure.

Detailed analysis of chemical shifts, coupling constants (J-values), and integration values from both ¹H and ¹³C NMR spectra allows for the complete and unambiguous assignment of all protons and carbons, thereby elucidating the precise molecular structure. nih.gov

Table 1: Representative ¹H NMR Data for an Ethyl Benzoate Moiety

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.41-8.06 | multiplet | - |

| -OCH₂CH₃ | 4.38 | quartet | 7.1 |

| -OCH₂CH₃ | 1.41 | triplet | 7.2 |

Data is for a similar representative compound, Ethyl Benzoate. rsc.org

Table 2: Representative ¹³C NMR Data for an Ethyl Benzoate Moiety

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 166.4 |

| Aromatic-C | 128.1-132.6 |

| -OCH₂CH₃ | 60.8 |

| -OCH₂CH₃ | 14.1 |

Data is for a similar representative compound, Ethyl Benzoate. rsc.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₂H₁₁NO₃, corresponding to a molecular weight of 217.22 g/mol . nih.gov

In a typical mass spectrum, the compound is ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. For instance, in the mass spectrum of the related compound ethyl benzoate, a molecular ion peak is observed at an m/z of 150, corresponding to its molecular weight. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion can break down into smaller, characteristic fragment ions. Common fragmentation patterns for esters like ethyl benzoate include the loss of the ethoxy group (-OCH₂CH₃) or the ethyl group (-CH₂CH₃), leading to prominent peaks in the spectrum. chemicalbook.com Analysis of these fragments helps to piece together the different components of the molecule, confirming the presence of the ethyl ester and the substituted benzoyl and oxazolyl moieties in this compound.

Table 3: Expected Molecular Ion Peak for this compound

| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected M⁺ Peak (m/z) |

|---|---|---|---|

| This compound | C₁₂H₁₁NO₃ | 217.22 | 217 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most prominent peak would be the strong absorption from the carbonyl (C=O) stretching of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. ucalgary.ca The spectrum would also show C-O stretching vibrations for the ester linkage, usually found in the region of 1100-1300 cm⁻¹. ucalgary.ca

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will produce a series of peaks in the 1450-1600 cm⁻¹ region. The presence of the oxazole ring would be indicated by its characteristic C=N and C-O-C stretching vibrations.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1720 - 1740 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C=N (Oxazole) | Stretch | ~1650 |

X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. For a derivative, ethyl p-azoxybenzoate, X-ray diffraction analysis revealed a nearly planar molecular conformation. scispace.com

A single-crystal X-ray diffraction study of this compound would determine its crystal system, space group, and unit cell dimensions. This technique would confirm the planarity of the oxazole and benzoate rings and the relative orientation of the ethyl ester group.

Furthermore, X-ray crystallography is instrumental in identifying and characterizing intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal. While this compound itself is not a strong hydrogen bond donor, in derivatives with appropriate functional groups, such as an amino group, both intramolecular and intermolecular hydrogen bonds are readily identified. nih.gov These interactions play a crucial role in determining the physical properties of the solid material.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a vital technique for assessing the purity of this compound and for its quantitative analysis. In a typical reversed-phase HPLC method, the compound is passed through a column packed with a nonpolar stationary phase (like C18) and eluted with a polar mobile phase.

The purity of a sample is determined by the number of peaks in the chromatogram. A pure sample of this compound would ideally show a single, sharp peak at a specific retention time under defined chromatographic conditions. The presence of additional peaks would indicate impurities.

For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. The peak area of this compound in an unknown sample can then be compared to the calibration curve to determine its exact concentration. This is particularly important in formulations and for ensuring consistency between batches. HPLC methods are widely used for the analysis of related benzoate and paraben compounds in various matrices. usda.gov

Future Research Directions and Emerging Paradigms for Ethyl 2 5 Oxazolyl Benzoate

Development of Novel and Green Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives has been a subject of extensive research, leading to the development of numerous methods. tandfonline.com However, the focus is increasingly shifting towards greener, more efficient, and cost-effective synthetic routes. ijpsonline.com Future research on Ethyl 2-(5-oxazolyl)benzoate will likely prioritize the adoption of such methodologies to improve yield, reduce waste, and enhance safety.

Key areas for development include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.net For instance, the synthesis of 2,4-disubstituted oxazoles has been successfully achieved under microwave irradiation. tandfonline.com

Ultrasound-Induced Synthesis: The use of ultrasound offers another energy-efficient method for promoting chemical reactions. researchgate.net

Ionic Liquids: These compounds can serve as reusable and environmentally benign solvents and catalysts, as demonstrated in the one-pot van Leusen synthesis of novel oxazoles. ijpsonline.com

Metal-Catalyzed Reactions: The use of catalysts like gold, copper, and palladium has enabled novel synthetic pathways such as cycloisomerization and direct arylation, offering high efficiency and selectivity. tandfonline.comijpsonline.comresearchgate.net Silver-catalyzed methods have also been employed for oxidative decarboxylation-cyclization reactions to form the oxazole ring. informahealthcare.com

These modern approaches stand in contrast to classical methods like the Robinson-Gabriel and Van Leusen syntheses, offering significant advantages in terms of environmental impact and efficiency. tandfonline.comnih.gov

| Synthetic Methodology | Key Features | Potential Application for this compound | References |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Efficient cyclization and functionalization steps in the synthesis pathway. | tandfonline.comresearchgate.net |

| Ultrasound-Induced Synthesis | Energy-efficient, enhanced reaction rates. | An alternative green method for key synthetic transformations. | researchgate.net |

| Ionic Liquids | Reusable solvents/catalysts, environmentally friendly. | Greener reaction media for the synthesis, potentially improving product purity. | ijpsonline.com |

| Metal-Catalyzed Cyclizations | High efficiency and selectivity using catalysts like Au, Cu, Pd, Ag. | Novel routes for constructing the core oxazole ring or for late-stage functionalization. | tandfonline.comijpsonline.cominformahealthcare.com |

| One-Pot Reactions | Combines multiple synthetic steps, reducing waste and purification efforts. | Streamlining the synthesis process from simpler precursors. | tandfonline.comijpsonline.cominformahealthcare.com |

Exploration of New Biological Targets and Therapeutic Areas

The oxazole scaffold is a well-established pharmacophore, present in compounds with a wide array of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.govrsc.orgresearchgate.net While the specific biological profile of this compound is not extensively detailed, its core structure suggests significant therapeutic potential waiting to be explored.

Future research should focus on screening this compound and its rationally designed derivatives against a diverse panel of biological targets. Emerging areas of interest for oxazole-containing compounds include:

Anticancer Agents: Oxazole derivatives have shown promise as anticancer agents, and their core structure allows for interactions with various enzymes and receptors involved in cancer pathology. nih.gov

Antiparasitic and Antileishmanial Agents: The oxazole ring is a key feature in several compounds with demonstrated activity against various parasites. tandfonline.com

Enzyme Inhibition: Specific oxazole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX-1/2), making them candidates for anti-inflammatory drugs. rsc.org

Neurological Disorders: Recently developed oxazole-based compounds have shown high potency as ferroptosis inhibitors, with excellent oral bioavailability and brain tissue concentration, indicating potential for treating central nervous system diseases. acs.org

Immunomodulation: Certain oxazole derivatives act as potent and selective S1P1 agonists, which play a role in lymphocyte migration, suggesting applications in autoimmune diseases. nih.gov

| Therapeutic Area | Example of Activity in Oxazole Derivatives | Potential for this compound | References |

| Oncology | Antiproliferative activity against various tumor cell lines. | Investigation as a lead compound for novel anticancer drugs. | nih.gov |

| Infectious Diseases | Antibacterial, antifungal, antiviral, and antiparasitic activities. | Screening against a broad spectrum of pathogens. | tandfonline.comrsc.orgresearchgate.net |

| Inflammation | Inhibition of COX-1/2 enzymes. | Development of novel anti-inflammatory agents. | rsc.org |

| Neurology | Inhibition of ferroptosis, a type of cell death implicated in CNS diseases. | Exploration for neuroprotective therapies. | acs.org |

| Immunology | Agonism of the S1P1 receptor. | Potential as an immunomodulatory agent for autoimmune disorders. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The traditional drug discovery process is notoriously time-consuming and expensive. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by enabling rapid analysis of vast datasets to predict molecular properties, identify novel drug targets, and design new chemical entities. nih.govnih.gov

For this compound, AI and ML can be leveraged in several ways:

Predictive Modeling: Machine learning models, such as graph neural networks, can predict the physicochemical and biological properties (e.g., activity, toxicity, ADME) of novel derivatives before they are synthesized, thus prioritizing the most promising candidates. nih.govastrazeneca.com

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for high affinity to a specific biological target. mednexus.org

High-Throughput Virtual Screening: AI can accelerate the screening of virtual libraries containing millions of derivatives against biological targets, identifying potential hits much faster than physical screening. nih.gov

Structure-Activity Relationship (SAR) Analysis: AI can identify complex patterns in SAR data to guide the rational design of more potent and selective analogues. rsc.org

Investigation of Bioavailability and Pharmacokinetic Properties in Research Models

A compound's therapeutic efficacy is critically dependent on its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). rsc.org A key future direction for this compound is the thorough investigation of these properties. The inclusion of an oxazole ring is often a strategic choice in drug design to improve pharmacokinetic profiles. rsc.org

Future research should involve a multi-tiered approach to evaluating the bioavailability and pharmacokinetics of this compound:

In Silico and In Vitro ADME Studies: Initial assessment using computational models and cell-based assays to predict properties like solubility, permeability, metabolic stability, and potential for drug-drug interactions.

Animal Models: If initial studies are promising, progression to in vivo studies in research models (e.g., rats, mice) is essential. nih.gov These studies would determine key parameters such as oral bioavailability, half-life, plasma concentration, and distribution to target tissues. For instance, recent studies on oxazole-based ferroptosis inhibitors demonstrated excellent oral bioavailability and high brain concentrations in animal models. acs.org

Understanding these properties is crucial for establishing the "drug-likeness" of this compound and for guiding any necessary structural modifications to optimize its performance as a potential therapeutic agent. nih.gov

Collaborative and Interdisciplinary Research Approaches in Chemical Biology

The journey of a compound from a chemical curiosity to a clinical candidate is a complex undertaking that no single discipline can accomplish alone. The future development of this compound will greatly benefit from a collaborative, interdisciplinary approach that bridges chemistry, biology, and computational science. leeds.ac.uk

This paradigm involves:

Synthetic Chemists: To develop efficient and scalable syntheses of the parent compound and its derivatives. leeds.ac.uk

Computational Chemists and Biologists: To use AI/ML for compound design, target identification, and prediction of biological activity and pharmacokinetic properties. oxfordglobal.com

Pharmacologists and Cell Biologists: To perform in vitro and in vivo screening to determine biological activity, mechanism of action, and efficacy in disease models.

Structural Biologists: To elucidate the three-dimensional structures of the compound bound to its biological target, providing critical insights for further optimization. leeds.ac.uk

By fostering integrated research teams, the scientific community can more effectively probe the biological mechanisms, understand the structure-activity relationships, and ultimately translate the therapeutic potential of this compound into tangible clinical applications. leeds.ac.uk

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(5-Oxazolyl)benzoate, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via multi-step organic reactions involving condensation, cyclization, or substitution. For example, oxazole ring formation can be achieved through cyclodehydration of β-keto esters or via palladium-catalyzed coupling reactions. Key parameters include temperature control (e.g., reflux in ethanol or DMF), solvent selection (polar aprotic solvents for nucleophilic substitutions), and catalysts like anhydrous sodium acetate or copper cyanide (CuCN) . Monitoring reaction progress using thin-layer chromatography (TLC) and optimizing stoichiometric ratios of reagents (e.g., ethyl chloroacetate with tetrazole intermediates) can improve yields .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester, oxazole, and benzoate moieties. Infrared (IR) spectroscopy identifies functional groups like C=O (ester, ~1740 cm⁻¹) and C=N (oxazole, ~1650 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures purity. For crystallographic confirmation, single-crystal X-ray diffraction using software like SHELXL or Mercury can resolve structural ambiguities .

Advanced Research Questions

Q. How can computational tools like Mercury CSD aid in studying the crystal packing and intermolecular interactions of this compound?

Mercury CSD enables visualization of crystal structures, identification of hydrogen-bonding networks, and analysis of π-π stacking interactions. Its "Materials Module" allows comparative packing similarity calculations between polymorphs or analogs. For example, void analysis can predict solubility issues, while interaction motif searches (e.g., oxazole-ester hydrogen bonds) guide co-crystal design . Integration with ConQuest or Mogul validates geometric parameters against crystallographic databases .

Q. What strategies resolve contradictions in reactivity data for this compound derivatives under varying conditions?

Discrepancies in reactivity (e.g., hydrolysis rates or substitution outcomes) often arise from solvent polarity, pH, or steric effects. For instance, hydrolysis of the ester group may dominate under acidic conditions, while nucleophilic substitutions require basic media (e.g., K₂CO₃ in DMF). Systematic Design of Experiments (DoE) can isolate variables, while kinetic studies (e.g., HPLC monitoring) quantify competing pathways . Conflicting biological activity data may necessitate structure-activity relationship (SAR) studies to differentiate electronic vs. steric contributions .

Q. How do co-initiators like diphenyliodonium hexafluorophosphate (DPI) influence the photophysical properties of this compound in resin formulations?

DPI enhances the degree of conversion in resin cements by accelerating free-radical polymerization. This compound derivatives with electron-withdrawing groups (e.g., chloro or trifluoromethyl) exhibit higher reactivity due to increased electrophilicity. Comparative studies using Fourier-transform infrared (FT-IR) spectroscopy show that co-initiator ratios (e.g., 1:2 CQ/amine) significantly impact crosslinking density and mechanical properties .

Methodological Considerations

Q. What are the best practices for scaling up this compound synthesis while maintaining reproducibility?

- Batch vs. Flow Chemistry : Flow systems reduce exothermic risks and improve mixing for sensitive intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures purity.

- Quality Control : Regular NMR and MS batch testing identifies side products (e.g., ester hydrolysis byproducts) .

Q. How can researchers validate the biological activity of this compound against enzymatic targets?

- Enzyme Assays : Use fluorescence-based assays (e.g., kinase inhibition) with recombinant proteins.

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to oxazole-interacting active sites (e.g., ATP-binding pockets).

- Pharmacokinetics : In vitro metabolic stability tests (e.g., liver microsomes) assess esterase-mediated hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.